N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, this compound can form complexes with proteins, affecting their stability and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as room temperature. Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, this compound may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production.
Biological Activity
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through various mechanisms:
- Calcium Channel Modulation : Some studies suggest that certain sulfonamides can act as calcium channel inhibitors. In isolated rat heart models, compounds similar to this compound have been shown to decrease perfusion pressure and coronary resistance by interacting with calcium channels .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway. This mechanism has been well-documented in compounds like sulfamethoxazole .
- Antitumor Activity : The quinoxaline structure is associated with antitumor effects. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Research Findings
Recent studies have evaluated the biological activity of various sulfonamide derivatives, including this compound. Below is a summary of key findings:
Case Studies
- Cardiovascular Study : A study conducted on the effects of various benzenesulfonamides on perfusion pressure demonstrated that derivatives similar to this compound significantly decreased coronary resistance compared to controls. This suggests potential therapeutic applications in managing cardiovascular conditions .
- Antimicrobial Evaluation : In a comparative study of sulfonamides against Mycobacterium tuberculosis, derivatives exhibited varying degrees of antimicrobial activity, indicating a promising avenue for developing new treatments for drug-resistant strains .
Scientific Research Applications
Anticancer Activity
The quinoxaline scaffold, including derivatives like N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide, has been extensively studied for its anticancer properties. Research indicates that compounds containing the quinoxaline moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- HDAC Inhibition : A series of quinoxaline derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study reported that certain derivatives showed promising activity against liver cancer cells (HepG2) with IC50 values as low as 4.4 µM, indicating strong potential for development as anticancer agents .
- Cell Cycle Disruption : Compounds derived from quinoxaline were found to induce cell cycle arrest at the G2/M phase in human colon carcinoma cells (HCT116), suggesting mechanisms of action that could be exploited in cancer therapy .
- Comparative Efficacy : In comparative studies, this compound demonstrated superior efficacy compared to traditional chemotherapeutics like doxorubicin, particularly against specific tumor types .
Antimicrobial Properties
Quinoxaline derivatives have also shown significant antimicrobial activity. The sulfonamide group enhances the pharmacological profile of these compounds.
Research Insights
- Broad Spectrum Activity : Studies have indicated that quinoxaline-based compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, the incorporation of the sulfonamide group has been linked to enhanced antibacterial properties against resistant strains .
- Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial folate synthesis pathways, similar to other sulfonamides. This mechanism makes them valuable candidates in addressing antibiotic resistance issues .
Immunomodulatory Effects
Recent studies have begun to explore the immunomodulatory effects of quinoxaline derivatives.
Clinical Applications
- Multiple Sclerosis Research : Some quinoxaline derivatives are being investigated for their potential use as immunomodulators in conditions like multiple sclerosis (MS). These compounds may help modulate immune responses and reduce inflammation .
Synthetic Routes and Development
The synthesis of this compound involves several chemical reactions that enhance its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The table below summarizes key structural differences between N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds:
Key Observations:
Core Heterocycle Differences: Quinoxaline (two adjacent nitrogen atoms) vs. quinazoline (nitrogens at positions 1 and 3). Quinoxaline derivatives may exhibit distinct electronic properties and binding modes compared to quinazoline-based compounds like SC-558 analogs .
Substituent Effects: Chlorine vs. Sulfonamide Modifications: The 3,4-dimethylbenzenesulfonamide group in the target compound and ’s analog increases steric bulk and lipophilicity compared to the unmodified benzene sulfonamide in SC-558 analogs. This could enhance membrane permeability but reduce aqueous solubility .
Preparation Methods
General Synthetic Strategy
The preparation of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide generally involves:
- Formation of the 3-chloroquinoxaline core , often via chlorination or Vilsmeier-Haack formylation of quinoxaline derivatives.
- Introduction of the sulfonamide group , typically by sulfonylation of an amine intermediate with 3,4-dimethylbenzenesulfonyl chloride.
- Coupling of the 3-chloroquinoxalin-2-yl moiety with the sulfonamide , through nucleophilic substitution or amidation reactions.
Preparation of 3-Chloroquinoxaline Derivatives
A key precursor is the 3-chloroquinoxalin-2-yl intermediate. According to literature on related quinoline and quinoxaline derivatives, the Vilsmeier-Haack reaction is commonly employed for chlorination and formylation steps:
| Entry | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | DMF:POCl3 = 3:12, 80-90 °C, solvent-free | 96-98 | High yield chlorination/formylation step |
| 2 | β-Cyclodextrin-SO3H catalyst, solvent-free | 80-98 | Efficient catalysis with easy catalyst recovery |
Table 1. Representative conditions for chlorination/formylation of quinoxaline analogs
The use of β-cyclodextrin-SO3H as a solid acid catalyst in solvent-free conditions enhances reaction rates and yields, offering an eco-friendly and economical approach.
Sulfonamide Formation
The sulfonamide moiety is introduced by reacting the amine intermediate with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions:
- Solvent: Typically dichloromethane or similar organic solvents.
- Base: Triethylamine or pyridine to scavenge HCl formed.
- Temperature: 0 to room temperature to avoid side reactions.
This step yields the sulfonamide with high selectivity and purity.
Coupling of 3-Chloroquinoxalin-2-yl with Sulfonamide
The final coupling involves nucleophilic substitution of the sulfonamide nitrogen onto the 3-chloroquinoxalin-2-yl moiety:
- Conditions: Mild heating in polar aprotic solvents (e.g., DMF, DMSO).
- Catalysts: Sometimes transition metal catalysts (e.g., Ni, Pd) are employed to facilitate coupling.
- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures.
A related method involves intramolecular nickel-catalyzed cross-electrophile coupling reactions to form sulfonamide-linked heterocycles with high yields (up to 85%).
Representative Detailed Procedure (Inferred from Related Sulfonamide Syntheses)
Preparation of 3-chloroquinoxaline intermediate:
- Mix quinoxaline derivative with POCl3 and DMF in a 12:3 molar ratio.
- Stir at 80-90 °C under solvent-free conditions for 2-3 hours.
- Quench reaction, extract, and purify to obtain 3-chloroquinoxalin-2-yl aldehyde intermediate.
-
- Dissolve 3,4-dimethylbenzenesulfonyl chloride in dichloromethane.
- Add amine intermediate with triethylamine at 0 °C.
- Stir for 1-2 hours at room temperature.
- Wash, dry, and purify by column chromatography.
-
- Combine sulfonamide intermediate and 3-chloroquinoxalin-2-yl compound in DMF.
- Add nickel catalyst (e.g., (R)-BINAP)NiCl2 and Grignard reagent if necessary.
- Heat at 80 °C for 18 hours.
- Purify via chromatography to isolate the target compound.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-Chloroquinoxaline synthesis | DMF:POCl3 (3:12), 80-90 °C, solvent-free | 96-98 | High efficiency, eco-friendly |
| Sulfonamide formation | 3,4-dimethylbenzenesulfonyl chloride, Et3N, DCM, 0-RT °C | 85-90 | Mild conditions, selective |
| Coupling reaction | Ni catalyst, DMF, 80 °C, 18 h | 80-85 | High yield, possible cross-electrophile coupling |
Research Findings and Notes
- Catalyst efficiency: β-Cyclodextrin-SO3H has been demonstrated as a reusable catalyst improving yield and reducing reaction time in related sulfonamide syntheses.
- Solvent-free conditions: These are preferred for environmental and economic reasons, particularly in the chlorination/formylation step.
- Transition metal catalysis: Nickel-catalyzed cross-electrophile coupling is effective for intramolecular sulfonamide formation, providing high yields and selectivity.
- Purification: Column chromatography using ethyl acetate and petroleum ether mixtures is standard for isolating pure products.
Q & A
Q. What are the optimal synthetic routes for N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions starting with functionalization of the quinoxaline core. Key steps include sulfonylation and nucleophilic substitution under controlled conditions. Optimal solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., triethylamine) enhance reaction efficiency. Temperature control (e.g., 60–80°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) is critical .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural validation. NMR confirms regioselectivity of substituents on the quinoxaline and benzene rings, while HR-MS verifies molecular weight. X-ray crystallography, if feasible, provides definitive stereochemical data .
Q. What are the critical parameters to monitor during purification?
Solvent polarity during column chromatography must align with compound hydrophobicity. For recrystallization, solvent selection (e.g., ethanol/water mixtures) and cooling gradients impact crystal purity. Purity is assessed via melting point analysis and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or compound purity. Standardize protocols:
- Use LC-MS to confirm batch purity.
- Validate biological targets (e.g., PI3K inhibition assays with ATP-competitive controls).
- Replicate studies across multiple cell models (e.g., cancer vs. non-cancerous lines) .
Q. What computational strategies are recommended for predicting reactivity or biological interactions?
Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to enzymes like PI3K or SYK. ICReDD’s integrated approach combines computational screening with experimental validation to prioritize synthetic routes .
Q. How can solubility and stability be optimized for in vitro assays?
Co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. Stability studies (pH 7.4 buffer, 37°C) identify degradation pathways. Prodrug strategies (e.g., esterification of sulfonamide) enhance bioavailability .
Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?
Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Fluorescence polarization assays measure displacement of labeled substrates. X-ray crystallography of enzyme-ligand complexes reveals binding motifs .
Q. How do modifications to the quinoxaline or sulfonamide moieties affect bioactivity?
Structure-activity relationship (SAR) studies involve:
- Introducing electron-withdrawing groups (e.g., -Cl) to enhance target binding.
- Altering sulfonamide substituents (e.g., 3,4-dimethyl vs. methoxy) to modulate logP and membrane permeability. Biological screening against kinase panels identifies selectivity profiles .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
